endothelin 1, Ala(3,11)-
CAS No.: 121185-73-7
Cat. No.: VC0220093
Molecular Formula: C12H10N2O2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 121185-73-7 |
---|---|
Molecular Formula | C12H10N2O2 |
Molecular Weight | 0 |
Introduction
Structural Characteristics and Synthesis
Molecular Architecture
Endothelin 1, Ala(3,11)- retains the 21-amino acid backbone of native ET-1 (Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp) but replaces cysteines at positions 3 and 11 with alanine residues. This modification disrupts the Cys3-Cys11 and Cys1-Cys15 disulfide bonds, linearizing the peptide while preserving key residues involved in receptor interactions . The molecular formula is C109H163N25O32S, with a molecular weight of 2367.7 g/mol .
Table 1: Structural Comparison of Endothelin-1 and Ala(3,11)- Analog
Feature | Endothelin-1 | Ala(3,11)- Analog |
---|---|---|
Disulfide Bonds | Cys1-Cys15, Cys3-Cys11 | Cys1-Cys15 only |
Linear/Constrained | Constrained (cyclic regions) | Linear |
Receptor Binding | ETA/ETB non-selective | ETB-selective |
Stability | Oxidation-sensitive | Enhanced chemical stability |
Synthesis Methodology
The analog is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry, achieving yields of approximately 17% . Key steps include:
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Resin Loading: Wang resin preloaded with C-terminal tryptophan.
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Iterative Coupling: Double-coupling protocol with Fmoc-amino acid symmetrical anhydrides followed by benzotriazolyl esters to ensure >99% coupling efficiency per cycle .
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Deprotection and Cleavage: Piperidine for Fmoc removal; trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water for resin cleavage.
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Purification: Reverse-phase HPLC with C18 columns, yielding >95% purity .
This method eliminates oxidative folding steps required for disulfide bond formation, streamlining production compared to native ET-1 .
Receptor Binding and Selectivity
ETA vs. ETB Affinity
Radioligand binding assays reveal striking receptor selectivity:
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ETA Affinity (IC50): 204 nM
This 1,700-fold selectivity for ETB receptors contrasts with native ET-1's near-equivalent affinity for both subtypes (ETA IC50: 0.08 nM; ETB IC50: 0.11 nM) .
Structural Determinants of Selectivity
Truncation studies localize ETB-binding activity to the Glu10-Trp21 segment:
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4AlaET-1(11-21): Loses binding (IC50 >1,000 nM)
The linear structure likely repositions aromatic residues (Phe14, Trp21) to favor ETB receptor contacts while disrupting ETA-specific interactions requiring cyclic constraints .
Biological Activities
Vasomotor Effects
In isolated porcine pulmonary arteries:
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ETB Agonism: Induces endothelium-dependent vasodilation (EC50: 3.2 nM) via NO/cGMP pathway .
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ETA-Independent Constriction: At higher concentrations (>10 nM), triggers direct smooth muscle contraction through residual ETA activation .
Mitogenic Signaling
ETB activation by Ala(3,11)-ET-1 stimulates ERK1/2 phosphorylation in endothelial cells (EC50: 1.8 nM), promoting angiogenesis without the pro-fibrotic effects linked to ETA .
Pharmacological Applications
Tool Compound in Receptor Studies
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ETB-Specific Effects: Used to isolate ETB-mediated responses in presence of ETA antagonists like FR139317 .
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Receptor Trafficking: Single-bolus administration (10 nM) induces ETB internalization, modeling receptor downregulation in hypertension .
Stability and Pharmacokinetics
Chemical Stability
The absence of Cys3 and Cys11 confers:
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Oxidative Resistance: No free thiols to form interchain disulfides or glutathione adducts.
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Proteolytic Resistance: Linear structure reduces susceptibility to endopeptidases targeting ET-1's cyclic domains .
Plasma Half-Life
In Sprague-Dawley rats:
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Ala(3,11)-ET-1: t1/2 = 12.3 min (vs. 4.1 min for ET-1)
Prolonged activity supports sustained receptor modulation in vivo.
Research Advancements and Clinical Relevance
Signaling Pathway Elucidation
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ETB-Coupled Pathways: Identified Gi/o-mediated PI3K/Akt activation and β-arrestin recruitment as key mechanisms distinct from ETA's Gq/PLCβ dominance .
Disease Modeling
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